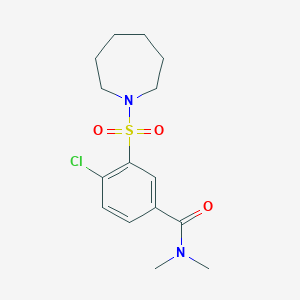

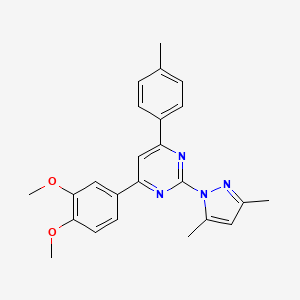

![molecular formula C18H18N2O4 B5159862 methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)

methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves strategic functional group transformations and condensation reactions. A notable method is the one-pot synthesis approach for creating novel compounds. For instance, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate demonstrates a complex synthesis route involving diethylene glycol dimethyl ether as a solvent, indicating the intricate steps needed to achieve these derivatives (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their robust aromatic systems and functional groups contributing to their reactivity and interaction capabilities. For example, the hydrogen-bonded sheets and chains in derivatives like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate reveal the importance of hydrogen bonding in defining the crystal structure and molecular interactions of these compounds (J. Portilla et al., 2007).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, showcasing their reactivity and potential for generating new compounds with distinct properties. The formation of meso and d,l isomers upon addition to quinones, as seen in the synthesis of 2,3-bis(benzimidazol-1'-yl)-1,4-dihydroxybenzene, illustrates their versatility in chemical reactions and the ability to form structurally diverse isomers with unique properties (C. Escolástico et al., 1994).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. The crystalline structure of these compounds, affected by intermolecular hydrogen bonding and π-π stacking interactions, plays a crucial role in determining their physical state and stability.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and photophysical behavior, are crucial for understanding the reactivity and potential applications of benzimidazole derivatives. Compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate exhibit unique luminescence properties, highlighting the influence of substituents on their chemical behavior and potential for application in materials science (Soyeon Kim et al., 2021).

Safety and Hazards

Orientations Futures

Benzimidazole derivatives have been recognized for their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . Therefore, the future directions for “methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate” could involve further exploration of its potential pharmacological activities and its development as a therapeutic agent.

Propriétés

IUPAC Name |

methyl 4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-18(22)13-6-8-15(9-7-13)24-11-14(21)10-20-12-19-16-4-2-3-5-17(16)20/h2-9,12,14,21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIMBHMKBAUWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)

![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)

![4-[3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5159869.png)

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5159873.png)